molecular formula C13H11NO2 B3021509 N-(3-Hydroxyphenyl)benzamide CAS No. 3743-28-0

N-(3-Hydroxyphenyl)benzamide

Cat. No.: B3021509
CAS No.: 3743-28-0
M. Wt: 213.23 g/mol
InChI Key: SYNOBHNBCHZOHG-UHFFFAOYSA-N
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Description

N-(3-Hydroxyphenyl)benzamide is an organic compound with the molecular formula C13H11NO2 It is a member of the benzanilide family, characterized by the presence of a benzamide group attached to a hydroxyphenyl moiety

Mechanism of Action

Mode of Action

It’s believed that the compound interacts with its targets through a series of biochemical reactions, possibly involving hydrogen bonding

Biochemical Pathways

It’s suggested that the compound may influence pathways related to intramolecular proton transfer . The downstream effects of these pathway alterations are currently unknown and warrant further investigation.

Pharmacokinetics

Information on the compound’s bioavailability is also lacking

Result of Action

Some studies suggest that the compound may exhibit aggregation-induced emission enhancement, indicating potential applications in fluorescence imaging . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For N-(3-Hydroxyphenyl)benzamide, these factors could include pH, temperature, and the presence of other compounds. Specific information on how these factors influence this compound’s action is currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Hydroxyphenyl)benzamide can be synthesized through the reaction of 3-hydroxyaniline with benzoyl chloride in an aqueous medium . The reaction typically involves the use of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around room temperature to slightly elevated temperatures to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of catalysts, such as palladium or ruthenium, can enhance the regioselectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

N-(3-Hydroxyphenyl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxybenzanilide
  • 4-Hydroxy-N-phenylbenzamide
  • 2-Hydroxy-N-phenylbenzamide

Uniqueness

N-(3-Hydroxyphenyl)benzamide is unique due to the position of the hydroxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The ortho-hydroxy group can participate in intramolecular hydrogen bonding, affecting the compound’s stability and interaction with biological targets .

Biological Activity

N-(3-Hydroxyphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, drawing on various research findings.

Synthesis of this compound

This compound is synthesized through the condensation reaction of 3-hydroxyaniline with benzoyl chloride. The reaction typically takes place in an aqueous medium, leading to the formation of the benzamide derivative. This compound can also be modified to produce various 3-O-derivatives, which may exhibit enhanced biological activities .

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied, revealing a range of pharmacological effects:

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it possesses inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria typically range around 128 µg/mL, indicating moderate antibacterial efficacy .

Enzyme Inhibition

This compound has also been identified as an inhibitor of various enzymes. For instance, studies have reported its inhibitory action against human carbonic anhydrases (hCA I and hCA II), with Ki values indicating substantial potency. The compound's derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases .

Anticancer Properties

Recent investigations have highlighted the potential anticancer properties of this compound. It has shown promising activity against several cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung cancer). The IC50 values for these cell lines suggest that the compound can effectively inhibit cancer cell proliferation, with some derivatives exhibiting even greater potency than established chemotherapeutics like Doxorubicin .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of various benzamide derivatives, including this compound. The results indicated that certain derivatives were significantly more effective against Staphylococcus aureus compared to others, showcasing the importance of structural modifications in enhancing biological activity .
  • Enzyme Inhibition : Another investigation focused on the enzyme inhibition profile of this compound and its derivatives. The compounds were tested against hCA isoforms, revealing that some derivatives had Ki values as low as 6.7 nM, suggesting high specificity and potency towards these targets .
  • Anticancer Activity : A series of experiments assessed the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that certain modifications led to enhanced antiproliferative effects, with IC50 values significantly lower than those of traditional chemotherapeutics .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus128 µg/mL
Escherichia coli128 µg/mL
Enzyme InhibitionhCA IKi = 10.9 nM
hCA IIKi = 6.7 nM
AnticancerHepG2 (Liver Cancer)IC50 = 6.6 ± 0.6 µM
A549 (Lung Cancer)IC50 = 7.5 ± 0.5 µM

Properties

IUPAC Name

N-(3-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-9,15H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNOBHNBCHZOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190876
Record name Benzamide, N-(3-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3743-28-0
Record name Benzamide, N-(3-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003743280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(3-hydroxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

By using 3-aminophenol (1.0 g) and benzoyl chloride (644 mg) as starting materials, the title compound (573 mg) was obtained in the same manner as that of Reference Example 18.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
644 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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